molecular formula C18H22ClN3O2 B8286148 Tert-butyl 4-(6-chloroquinolin-2-yl)piperazine-1-carboxylate CAS No. 890709-18-9

Tert-butyl 4-(6-chloroquinolin-2-yl)piperazine-1-carboxylate

Cat. No.: B8286148
CAS No.: 890709-18-9
M. Wt: 347.8 g/mol
InChI Key: UNBKYSCBPIZOAU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-chloroquinolin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H22ClN3O2 and its molecular weight is 347.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

890709-18-9

Molecular Formula

C18H22ClN3O2

Molecular Weight

347.8 g/mol

IUPAC Name

tert-butyl 4-(6-chloroquinolin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H22ClN3O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-7-4-13-12-14(19)5-6-15(13)20-16/h4-7,12H,8-11H2,1-3H3

InChI Key

UNBKYSCBPIZOAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared in analogy to example 1.18(a) from 2,6-dichloroquinoline and piperazine-1-carboxylic acid tert-butyl ester. Crystallisation from methanol yields the title compound as a colorless solid.
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Synthesis routes and methods II

Procedure details

Prepared in analogy to example 1.18 (a) from 2,6-dichloroquinoline and piperazine-1-carboxylic acid tert-butyl ester. Crystallisation from methanol yields the title compound as a colorless solid.
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Synthesis routes and methods III

Procedure details

To a solution of 2,6-dichloroquinoline (1.5 g, 7.6 mmol) in DMF (50 ml) was added tert-butyl piperazine-1-carboxylate (7.1 g, 38.1 mmol, 5 eq), and potassium carbonate (2.1 g, 15.1 mmol, 2 eq). The mixture was stirred for 4 hours at 140° C. and then quenched by the addition of water (300 ml) and then extracted with ethyl acetate (3×100 ml). The organic layers were combined, washed with saturated aqueous sodium chloride (3×300 ml), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to give a residue. The crude material was purified by silica gel chromatography using 1-10% ethyl acetate in petroleum ether to elute. The product-containing fractions were combined and concentrated under vacuum to afford tert-butyl 4-(6-chloroquinolin-2-yl)piperazine-1-carboxylate as a light yellow solid (1.6 g, 61%). (ES, m/z): [M+H]+ 348; 1H NMR (300 MHz, DMSO): δ 8.03 (d, J=9.3 Hz, 1H), 7.81 (d, J=2.1 Hz, 1H), 7.50-7.58 (m, 2H), 7.29 (d, J=9.3 Hz, 1H), 3.68-3.71 (t, J=5.1 Hz, 4H), 3.43-3.47 (t, J=4.5 Hz, 4H), 1.43 (s, 9H).
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